molecular formula C18H14ClN3O B2836331 N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide CAS No. 2034268-35-2

N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide

Cat. No.: B2836331
CAS No.: 2034268-35-2
M. Wt: 323.78
InChI Key: BTIVQLMIPOIMPC-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-3-ylmethyl)-3-chlorobenzamide is a compound that features a bipyridine moiety linked to a chlorobenzamide group. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-3-chlorobenzamide typically involves the coupling of 2,3’-bipyridine with 3-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine are employed to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. Methods such as Suzuki coupling, Stille coupling, and Negishi coupling are frequently employed due to their high efficiency and yield . These methods allow for the production of bipyridine derivatives on a commercial scale, facilitating their use in various applications.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-3-chlorobenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety results in bipyridinium salts, while nucleophilic substitution of the chlorobenzamide group can yield various substituted benzamides .

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-3-chlorobenzamide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity. The bipyridine moiety plays a crucial role in the coordination of metal ions, while the chlorobenzamide group can participate in additional interactions with biological molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-16-7-1-4-13(10-16)18(23)22-12-15-6-3-9-21-17(15)14-5-2-8-20-11-14/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIVQLMIPOIMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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